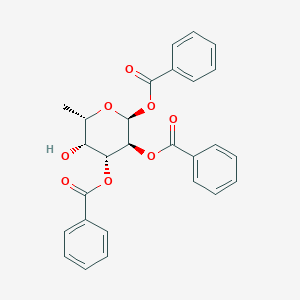

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a biochemical reagent commonly used in glycobiology research. Glycobiology is the study of the structure, synthesis, and biology of carbohydrates (glycans) and their derivatives. This compound is particularly significant due to its role in the synthesis and modification of glycans, which are essential components in various biological processes .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is synthesized through the benzoylation of alpha-L-fucopyranose. The process involves the reaction of alpha-L-fucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to modify the benzoyl groups or the fucopyranose ring.

Substitution: The benzoyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in various derivatives with modified functional groups .

科学的研究の応用

Applications in Organic Synthesis

1. Oligosaccharide Synthesis

This compound serves as an essential intermediate in the synthesis of various oligosaccharides. The presence of benzoyl protecting groups facilitates selective reactions that lead to the formation of complex carbohydrate structures. For instance, it can be utilized as a fucosyl donor in glycosylation reactions to produce fucosylated oligosaccharides, which are important for biological functions and therapeutic applications .

2. Glycosylation Studies

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose plays a crucial role in studying glycosylation processes. It interacts with glycosyltransferases and glycosidases, which are enzymes responsible for modifying glycoproteins and glycolipids. These interactions help elucidate the mechanisms behind glycosylation pathways and their implications in cellular processes, including cancer progression .

Biological Applications

1. Cancer Research

Research has demonstrated that fucose, the core sugar unit in this compound, is critical in cancer biology. Specifically, alpha-L-fucose is integral to the malignant phenotype of breast cancer cells. It influences tumor invasion and metastasis by modifying glycoproteins involved in cell signaling and adhesion . Studies indicate that fucosylation is associated with enhanced metastatic potential, making this compound a valuable tool for investigating cancer therapies .

2. Vaccine Development

The compound's ability to form fucosylated structures can be exploited in vaccine development. Fucosylated antigens have been shown to enhance immune responses, providing a pathway for creating more effective vaccines against pathogens that exploit fucosylation for immune evasion .

Case Studies

Case Study 1: Glycosylation Mechanisms

A study investigated the role of this compound as a donor in synthesizing fucosylated disaccharides. The research highlighted how variations in reaction conditions influenced yield and selectivity during glycosylation reactions .

Case Study 2: Cancer Biomarkers

Another study explored how fucosylated markers derived from this compound could serve as potential biomarkers for breast cancer diagnosis and prognosis. The findings indicated a strong correlation between fucosylation patterns and cancer progression stages .

作用機序

The mechanism of action of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose involves its interaction with enzymes and proteins that recognize and modify glycans. The compound serves as a substrate or inhibitor in enzymatic reactions, influencing the synthesis and degradation of glycans. Molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and metabolism .

類似化合物との比較

Similar Compounds

1,2,3-Tri-O-acetyl-alpha-L-fucopyranose: Similar to 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose but with acetyl groups instead of benzoyl groups.

1,2,3-Tri-O-benzoyl-beta-D-galactopyranose: A similar compound with a different sugar moiety (galactopyranose instead of fucopyranose).

1,2,3-Tri-O-benzoyl-alpha-D-glucopyranose: Another similar compound with glucopyranose as the sugar moiety.

Uniqueness

This compound is unique due to its specific structure and the presence of benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying the synthesis and modification of glycans .

生物活性

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a fucosylated carbohydrate derivative that plays a significant role in various biological processes. This article explores its biological activities, including its effects on cell signaling, immunological responses, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a protected form of alpha-L-fucopyranose, where three hydroxyl groups are esterified with benzoyl groups. This modification enhances the compound's stability and solubility in organic solvents, facilitating its use in synthetic chemistry and biological assays.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of fucosylated compounds. For instance, fucosylated glycans have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is supported by the broader literature on fucosylation and cancer biology .

2. Immunomodulatory Effects

Fucosylated carbohydrates are known to modulate immune responses. They can enhance the activity of immune cells like macrophages and lymphocytes. Research indicates that alpha-L-fucopyranosides can influence cytokine production and promote anti-inflammatory responses . The immunomodulatory potential of this compound could be significant in therapeutic contexts, particularly in autoimmune diseases or infections.

3. Role in Cell Adhesion and Signaling

Fucose residues on glycoproteins and glycolipids are critical for cell-cell interactions and signaling pathways. This compound may mimic these natural interactions due to its structural similarity to fucose-containing glycans. This could impact processes such as leukocyte trafficking and tumor metastasis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of fucosylated compounds on cancer cells, this compound was tested alongside other fucosylated derivatives. The results indicated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study emphasized the importance of fucosylation in enhancing anticancer activity .

Case Study: Immunomodulation

Another research effort focused on the immunomodulatory effects of various fucosylated compounds. The findings suggested that this compound increased the production of pro-inflammatory cytokines in macrophages while also promoting phagocytic activity. This dual action highlights its potential as an immunotherapeutic agent .

特性

IUPAC Name |

[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJMQCLDRXSBI-FKQKUNFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。